5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
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Overview
Description
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoxadiazole derivative followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
Scientific Research Applications
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and amine group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
- 5,7-dinitro-N-(2-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
- 5,7-dinitro-N-(3-methylphenyl)-2,1,3-benzoxadiazol-4-amine
Uniqueness
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of the nitro groups and the nitrophenyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C12H6N6O7 |
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Molecular Weight |
346.21 g/mol |
IUPAC Name |
5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C12H6N6O7/c19-16(20)7-3-1-2-6(4-7)13-10-8(17(21)22)5-9(18(23)24)11-12(10)15-25-14-11/h1-5,13H |
InChI Key |
AHAHPQRWDNPSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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